Superior Inhibitory Potency Among 3-Desoxyestrone Sulfonyl Analogs
In a comparative study using purified human placental sterylsulfatase, dE1-3-sulfonylchloride (1,3,5-Eto-17-oscl) exhibited the highest inhibitory potency among a series of 3-desoxyestrone derivatives. The rank order of inhibition was: dE1-3-sulfonylchloride > dE1-3-sulfonylfluoride ≈ dE1-3-sulfonate > dE1-3-sulfonamide ≈ 3-methylsulfonyl-dE1 [1]. This establishes the sulfonyl chloride analog as the most effective inhibitor within this closely related chemical series.
| Evidence Dimension | Inhibitory potency rank order (sterylsulfatase) |
|---|---|
| Target Compound Data | Ranked #1 (most potent) |
| Comparator Or Baseline | dE1-3-sulfonylfluoride (#2), dE1-3-sulfonate (#3), dE1-3-sulfonamide (#4), 3-methylsulfonyl-dE1 (#5) |
| Quantified Difference | dE1-3-sulfonylchloride > sulfonylfluoride ≈ sulfonate > sulfonamide ≈ 3-methylsulfonyl |
| Conditions | Human placental sterylsulfatase (purified enzyme); substrates: DHEA [35S]sulfate or estrone [35S]sulfate |
Why This Matters
This head-to-head ranking confirms that the sulfonyl chloride moiety confers superior enzyme inhibition compared to fluoride, sulfonate, or sulfonamide substituents at the same position, providing a clear rationale for selecting this analog over others in the series.
- [1] Dibbelt L, Li PK, Pillai R, Knuppen R. Inhibition of human placental sterylsulfatase by synthetic analogs of estrone sulfate. J Steroid Biochem Mol Biol. 1994 Sep;50(5-6):261-6. View Source
